molecular formula C4H9ClF3NO B14027820 (R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride

(R)-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride

Cat. No.: B14027820
M. Wt: 179.57 g/mol
InChI Key: CBTVWNOABWZSTQ-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of compounds with enhanced stability and reactivity.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

In medicine, ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride has potential applications in drug development. Its stability and reactivity make it a valuable candidate for designing new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol hydrochloride stands out due to its specific combination of an amino group and a trifluoromethyl group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C4H9ClF3NO

Molecular Weight

179.57 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-methylpropan-1-ol;hydrochloride

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8,2-9)4(5,6)7;/h9H,2,8H2,1H3;1H/t3-;/m1./s1

InChI Key

CBTVWNOABWZSTQ-AENDTGMFSA-N

Isomeric SMILES

C[C@@](CO)(C(F)(F)F)N.Cl

Canonical SMILES

CC(CO)(C(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.